m-PEG1-NHS ester

PROTAC Linker Design ADC Payload Loading Conjugate Stoichiometry

m-PEG1-NHS ester (CAS: 1027371-75-0; molecular weight: 201.18) is a monofunctional polyethylene glycol derivative featuring a methoxy-capped terminus, a discrete single-unit PEG1 spacer (―O―CH₂―CH₂―O―), and an N-hydroxysuccinimide (NHS) ester reactive group. This compound belongs to the class of heterobifunctional and monofunctional PEGylation reagents used to install stable amide bonds with primary amine-containing molecules, such as proteins, peptides, and amine-modified oligonucleotides.

Molecular Formula C8H11NO5
Molecular Weight 201.18 g/mol
Cat. No. B15542736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG1-NHS ester
Molecular FormulaC8H11NO5
Molecular Weight201.18 g/mol
Structural Identifiers
InChIInChI=1S/C8H11NO5/c1-13-5-4-8(12)14-9-6(10)2-3-7(9)11/h2-5H2,1H3
InChIKeyGDPPBYZKFKEXML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-PEG1-NHS Ester: A Compact, Monodisperse PEG Linker for Amine Conjugation in PROTAC and ADC Synthesis


m-PEG1-NHS ester (CAS: 1027371-75-0; molecular weight: 201.18) is a monofunctional polyethylene glycol derivative featuring a methoxy-capped terminus, a discrete single-unit PEG1 spacer (―O―CH₂―CH₂―O―), and an N-hydroxysuccinimide (NHS) ester reactive group . This compound belongs to the class of heterobifunctional and monofunctional PEGylation reagents used to install stable amide bonds with primary amine-containing molecules, such as proteins, peptides, and amine-modified oligonucleotides . Its low molecular weight and defined, non-polydisperse structure distinguish it from high-molecular-weight PEG polymers and render it a critical tool in the rational design of PROTACs and ADCs where precise linker length and minimal steric perturbation are paramount .

Why m-PEG1-NHS Ester Cannot Be Directly Substituted with Longer PEGx-NHS or Heterobifunctional Analogs in Structure-Sensitive Applications


Generic substitution of m-PEG1-NHS ester with other NHS-functionalized PEG linkers (e.g., m-PEG2-NHS, m-PEG4-NHS) or with heterobifunctional analogs (e.g., Mal-PEG1-NHS) is not scientifically interchangeable due to profound differences in spacer length, molecular architecture, and resulting conjugate properties. The single ethylene oxide unit of m-PEG1-NHS ester confers a precisely defined, minimal spacer length (~4.1 Å extended chain length) that introduces a deliberate, compact, and relatively rigid linkage . In contrast, longer PEGn linkers adopt dynamic, flexible, and hydrated conformations in solution, which can significantly alter the spatial presentation of conjugated cargo, potentially compromising target binding or inducing unfavorable aggregation in ADC and PROTAC constructs [1]. Furthermore, heterobifunctional reagents like Mal-PEG1-NHS ester (MW: 310.26) introduce a thiol-reactive maleimide group, enabling entirely different conjugation chemistry (amine-to-thiol crosslinking) and adding a cleavable or non-cleavable element, which fundamentally alters the therapeutic or analytical purpose of the conjugate . The following quantitative evidence demonstrates the specific, performance-defining consequences of these structural differences.

Quantitative Differentiation of m-PEG1-NHS Ester: Comparative Data Against Closest Analogs


Molecular Weight Reduction of ≥35% Relative to m-PEG2-NHS Ester Enables Higher Drug-to-Antibody Ratio (DAR) Precision

When constructing antibody-drug conjugates (ADCs) or PROTACs, the linker's molecular weight contributes directly to the final conjugate's size and can influence drug loading and aggregation. m-PEG1-NHS ester (MW 201.18) is at least 35% smaller than its immediate analog m-PEG2-NHS ester (MW 245.23) and 48% smaller than m-PEG4-NHS ester (MW 333.33) . In ADC development, the use of a lower molecular weight linker like m-PEG1-NHS can permit the attachment of a higher number of payload molecules (higher DAR) before exceeding the threshold that triggers aggregation or altered pharmacokinetics. This is particularly critical for hydrophobic payloads, where the minimal PEG1 spacer provides just enough hydrophilicity to mitigate aggregation without adding the bulk of longer PEG chains .

PROTAC Linker Design ADC Payload Loading Conjugate Stoichiometry

Class-Wide NHS Ester Hydrolysis: Half-Life Exceeds 120 Minutes at pH 7.4, Critical for Aqueous Reaction Planning

NHS esters, including m-PEG1-NHS, are susceptible to hydrolysis in aqueous media, a competing reaction that reduces conjugation efficiency. Kinetic data for a branched PEG-NHS ester (a class analog) demonstrates that the hydrolysis half-life exceeds 120 minutes at pH 7.4 but plummets to below 9 minutes at pH 9.0 [1]. This class-level behavior is directly applicable to m-PEG1-NHS ester and dictates optimal bioconjugation conditions: reactions should be performed in the pH 7.0-8.0 range to maximize amine reactivity while minimizing competitive hydrolysis. The reaction with a model protein reached a steady state within 2 hours at pH 7.4, but within 10 minutes at pH 9.0, after which further conjugation was halted by rapid NHS ester hydrolysis [1].

PEGylation Kinetics Bioconjugation Reaction Optimization

Purity Specification: ≥95% by HPLC, a Critical Quality Attribute for Reproducible PROTAC and ADC Synthesis

The commercial specification for m-PEG1-NHS ester is a minimum purity of 95% as determined by HPLC . This level of purity is essential for applications where precise stoichiometry is critical, such as the generation of defined PROTACs or antibody-drug conjugates with a specific drug-to-antibody ratio (DAR). Use of reagents with lower purity or polydisperse PEG mixtures introduces variability in the number of conjugated moieties, leading to heterogeneous product populations, irreproducible biological activity, and increased analytical burden. The 95% purity threshold is a standard quality attribute that distinguishes research-grade from clinical or manufacturing-grade materials, ensuring that conjugation yields and final product profiles are predictable and consistent across batches.

Quality Control PROTAC Synthesis ADC Manufacturing

High-Impact Application Scenarios for m-PEG1-NHS Ester Based on Quantitative Differentiation


PROTAC Linker Optimization: Screening Short PEG Linkers for Ternary Complex Stabilization

In the development of PROTACs, linker length and composition are critical variables that influence ternary complex formation and target degradation efficiency. m-PEG1-NHS ester (MW 201.18, spacer length ~4.1 Å) is the shortest commercially available NHS-PEG linker, making it an essential tool for systematically probing the minimal spacer length required for productive E3 ligase engagement . Researchers can use m-PEG1-NHS ester to create a PROTAC with the absolute minimum linker length and compare its degradation potency (DC₅₀) and cellular permeability against analogs built with m-PEG2-NHS (≥35% larger) or m-PEG4-NHS (≥48% larger) to establish a structure-activity relationship (SAR) for linker length . This data-driven approach is crucial for identifying lead compounds with optimal physicochemical properties.

ADC Payload Conjugation: Achieving Precise, Low-DAR Constructs with Minimal Linker Footprint

For next-generation ADCs targeting solid tumors with heterogeneous antigen expression, a low and precisely controlled drug-to-antibody ratio (DAR) is often desired to balance potency with safety and to ensure homogeneous drug loading. The low molecular weight of m-PEG1-NHS ester (201.18) minimizes the added mass per conjugated drug molecule, allowing for the attachment of potent payloads (e.g., MMAE, DXd) while keeping the overall ADC hydrodynamic radius small, which is beneficial for tumor penetration . By using m-PEG1-NHS ester, conjugation chemists can reliably achieve a DAR of 2 or 4 with minimal risk of aggregation, a common issue when using longer, more flexible PEG linkers that can promote inter-antibody crosslinking or hydrophobic collapse. The ≥95% purity of commercial material ensures that the intended DAR is achieved reproducibly, a key requirement for regulatory compliance .

Surface Plasmon Resonance (SPR) Sensor Chip Functionalization: Minimizing Steric Hindrance for Accurate Binding Kinetics

In surface plasmon resonance (SPR) and other biosensor platforms, the immobilization of a ligand to the sensor surface via a linker can introduce artifacts due to steric hindrance or mass transport limitations. m-PEG1-NHS ester is the optimal linker for amine coupling to carboxymethylated dextran surfaces when the goal is to present the ligand as close to the surface as possible, thereby maximizing the number of binding sites within the evanescent field and improving signal-to-noise ratios . Compared to longer PEG linkers, the compact PEG1 spacer reduces the distance the ligand extends into the flow cell, which can be advantageous for kinetic analysis of small molecule or fragment interactions. The defined length of the PEG1 spacer ensures that the ligand orientation is consistent, minimizing heterogeneity in the immobilized surface and improving the quality of kinetic data fits.

Fluorescent Probe and Diagnostic Reagent Design: Installing a Compact PEG Handle Without Altering Biomolecule Function

When labeling proteins, peptides, or oligonucleotides with fluorophores, biotin, or other detection tags, the addition of a large PEG linker can sometimes interfere with the labeled molecule's native function or binding interactions. m-PEG1-NHS ester provides the shortest possible PEG spacer that still confers the solubility benefits of an ethylene oxide unit, making it the reagent of choice for creating functional probes where minimal perturbation is paramount . For example, in fluorescence polarization assays or FRET-based sensors, the use of m-PEG1-NHS ester to attach a dye minimizes the increase in rotational correlation time and avoids introducing a flexible tether that could dampen energy transfer signals. The high reactivity of the NHS ester ensures efficient labeling at near-stoichiometric ratios, preserving precious protein samples .

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